1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Phosphodiesterase 9 PDE9A inhibition Pyrazolopyrimidine SAR

1-(tert-Butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 863448-30-0) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class. The core scaffold is a recognized privileged structure in kinase and phosphodiesterase (PDE) inhibitor discovery.

Molecular Formula C16H16Cl2N4O
Molecular Weight 351.23
CAS No. 863448-30-0
Cat. No. B2675136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS863448-30-0
Molecular FormulaC16H16Cl2N4O
Molecular Weight351.23
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H16Cl2N4O/c1-16(2,3)22-14-11(7-20-22)15(23)21(9-19-14)8-10-4-5-12(17)13(18)6-10/h4-7,9H,8H2,1-3H3
InChIKeyBOVZLJMHWKXUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 863448-30-0): Core Scaffold and Procurement Baseline


1-(tert-Butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 863448-30-0) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class. The core scaffold is a recognized privileged structure in kinase and phosphodiesterase (PDE) inhibitor discovery [1]. This specific derivative features a 1-position tert-butyl group and a 5-position 3,4-dichlorobenzyl substituent (molecular formula C16H16Cl2N4O, MW 351.2) . While structurally related N-substituted pyrazolo[3,4-d]pyrimidine ketones have been disclosed as PDE9 inhibitors [1], no primary literature or patent explicitly reporting the synthesis, biological activity, or selectivity profile of this exact CAS compound was identified at the time of analysis.

Why Generic Substitution of 1-(tert-Butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 863448-30-0) Is Not Advisable


In the pyrazolo[3,4-d]pyrimidin-4(5H)-one series, even minor N1 and C5 substituent changes can profoundly alter target potency, isoform selectivity, and ADMET properties. Class-level evidence from patent US9617269 demonstrates that PDE9 inhibitory activity among close analogs spans from 6 nM to >100 nM depending solely on the benzyl substitution pattern [1]. However, the specific 3,4-dichlorobenzyl/tert-butyl combination of CAS 863448-30-0 is not described in that patent or any other identified primary source. The commercial availability of uncharacterized in-class compounds does not imply functional interchangeability; procurement without target-specific activity data exposes research programs to unpredictable potency gaps, selectivity shifts, and wasted synthesis effort.

Quantitative Differentiation Evidence for 1-(tert-Butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 863448-30-0) Against Closest Analogs


PDE9A Inhibitory Potency: Class-Level SAR Inference from Structurally Adjacent Compounds

No direct PDE9A inhibition data were located for CAS 863448-30-0. Class-level inference is drawn from US Patent US9617269, which exemplifies N1-isopropyl pyrazolo[3,4-d]pyrimidin-4(5H)-ones with varied C5-benzyl groups. The most potent disclosed analog, WYQ-91 (N1-isopropyl, C5-substituted benzyl), has a PDE9A IC50 of 6 nM [1]. WYQ-86 has an IC50 of 37 nM, and WYQ-95 has 52 nM [2][3]. The >8-fold potency range among these close analogs highlights that the 3,4-dichlorobenzyl conformation and the tert-butyl lipophilic bulk of CAS 863448-30-0 would be expected to produce a unique activity profile distinct from any of the patent-exemplified compounds.

Phosphodiesterase 9 PDE9A inhibition Pyrazolopyrimidine SAR

Fascin Inhibitor Starting Point: Structural Mention Without Quantitative Comparator Data

A 2020 literature report identifies a compound possessing a 3,4-dichlorobenzyl group at position 5 of the pyrazolo[3,4-d]pyrimidin-4-one system as an inhibitor of the pro-metastatic protein fascin, serving as a starting point for highly potent inhibitor development [1]. This generic structural descriptor is consistent with CAS 863448-30-0 but does not provide a CAS number, quantitative IC50, or comparator data. The precise identity of the reported compound cannot be confirmed as CAS 863448-30-0.

Fascin inhibitor Anti-metastatic 3,4-dichlorobenzyl

Structural Uniqueness Versus Patent-Exemplified PDE9 Inhibitors

The closest PDE9 inhibitor analogs in US9617269 bear an N1-isopropyl group, not the N1-tert-butyl group of CAS 863448-30-0 [1]. Additionally, no compound in the patent incorporates a 3,4-dichlorobenzyl substituent; the only dichloro example is 2,4-dichlorobenzyl [1]. The combination of a bulkier N1-tert-butyl (vs. isopropyl) and a 3,4-dichloro substitution pattern (vs. 2,4-dichloro or mono-chloro) is expected to alter both the conformational preference and the electronic surface of the hinge-binding region, potentially leading to differential kinase or PDE selectivity.

Scaffold differentiation tert-butyl SAR Halogen substitution

Recommended Application Scenarios for 1-(tert-Butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 863448-30-0) Based on Available Evidence


De Novo PDE9A Inhibitor Screening with Unexplored Substituent Space

Given the established PDE9A activity of structurally related N-substituted pyrazolo[3,4-d]pyrimidine ketones (IC50 range 6–52 nM) [1], CAS 863448-30-0 can serve as a probe to interrogate whether the N1-tert-butyl / C5-3,4-dichlorobenzyl combination enhances potency, selectivity, or metabolic stability relative to the patent-exemplified N1-isopropyl series. Procurement is advisable only when the research objective explicitly includes generating novel SAR around the N1 and C5 vectors.

Fascin-Targeted Probe Development with Confirmatory Identity Verification

A 2020 review mentions a pyrazolo[3,4-d]pyrimidin-4-one with a 3,4-dichlorobenzyl group as a fascin inhibitor starting point [1]. If the procured compound is confirmed to match that literature compound, it could be used in comparative fascin inhibition assays against established inhibitors. However, without CAS confirmation in the original source, users must independently verify identity and activity.

Kinase Selectivity Panel Screening of an Unclaimed Chemical Entity

The absence of CAS 863448-30-0 from the comprehensive PDE9 inhibitor patent US9617269 suggests this specific compound may fall outside existing composition-of-matter claims. Organizations pursuing freedom-to-operate in the pyrazolopyrimidine kinase/PDE space may procure this compound for broad kinase profiling to identify novel target engagement opportunities unanticipated by the patent SAR.

Quote Request

Request a Quote for 1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.